AZD8421

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

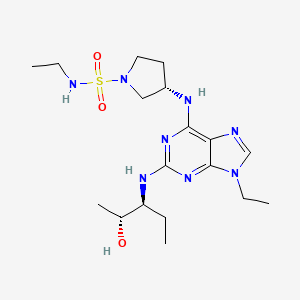

C18H32N8O3S |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide |

InChI |

InChI=1S/C18H32N8O3S/c1-5-14(12(4)27)22-18-23-16(15-17(24-18)25(7-3)11-19-15)21-13-8-9-26(10-13)30(28,29)20-6-2/h11-14,20,27H,5-10H2,1-4H3,(H2,21,22,23,24)/t12-,13+,14+/m1/s1 |

InChI Key |

ROGNUCVYDNPNJI-RDBSUJKOSA-N |

Isomeric SMILES |

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)N[C@H]3CCN(C3)S(=O)(=O)NCC |

Canonical SMILES |

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)NC3CCN(C3)S(=O)(=O)NCC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of AZD8421 in Breast Cancer Cells

Document ID: TGS-AZD8421-BC-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD8421 is a potent, selective, orally administered small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] Initially misidentified in some contexts, extensive preclinical data and ongoing clinical trials confirm its primary mechanism of action is through the targeted inhibition of CDK2, a critical regulator of cell cycle progression.[5][6] In breast cancer, particularly in models resistant to established CDK4/6 inhibitors, this compound demonstrates significant anti-proliferative activity.[4][5] Its mechanism centers on preventing the phosphorylation of the Retinoblastoma (Rb) protein, which leads to G1/S phase cell cycle arrest and the induction of cellular senescence.[2][5][7] This guide provides a detailed overview of the molecular pathways, quantitative efficacy, and key experimental methodologies related to this compound's function in breast cancer cells.

Core Mechanism of Action: CDK2 Inhibition

The primary therapeutic action of this compound in breast cancer cells is the selective inhibition of CDK2. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a pivotal kinase that governs the transition from the G1 to the S phase of the cell cycle.

The established pathway is as follows:

-

Cyclin E/CDK2 Complex Formation: In late G1 phase, Cyclin E levels rise, leading to the formation of active Cyclin E/CDK2 complexes.

-

Rb Phosphorylation: A primary substrate for active Cyclin E/CDK2 is the Retinoblastoma tumor suppressor protein (Rb). The complex hyper-phosphorylates Rb.

-

E2F Transcription Factor Release: Phosphorylated Rb releases its inhibition on the E2F family of transcription factors.

-

S-Phase Gene Transcription: Free E2F proteins activate the transcription of genes essential for DNA replication and S-phase entry, committing the cell to division.

This compound directly binds to the ATP-binding pocket of CDK2, preventing the kinase from phosphorylating its substrates, most notably Rb. This intervention maintains Rb in its active, hypo-phosphorylated state, keeping E2F sequestered and preventing the transcription of S-phase genes. The result is a durable arrest in the G1 phase of the cell cycle.[2][5][7]

Signaling Pathway Diagram

The following diagram illustrates the G1/S transition pathway and the inhibitory action of this compound.

Quantitative Data Summary

Preclinical studies have quantified the potency and selectivity of this compound across various assays and cell lines.

| Parameter | Value | Target/Cell Line | Assay Type | Reference |

| IC₅₀ (Potency) | 9 nM | CDK2 | NanoBRET Cellular Target Engagement | [2][7][8] |

| IC₅₀ (Potency) | 58 nM | Endogenous phospho-substrate | In vitro Cellular Assay | [7] |

| IC₅₀ (Proliferation) | 69 nM | OVCAR3 (CCNE1 amplified) | Cell Proliferation Assay | [7][8] |

| IC₅₀ (Proliferation) | 2.05 µM | SKOV3 (CCNE1 non-amplified) | Cell Proliferation Assay | [7] |

| Selectivity | >50-fold vs. CDK1 | CDK1 | In-cell NanoBRET Binding | [4] |

| Selectivity | >1000-fold vs. CDK4/6 | CDK4/6 | In-cell NanoBRET Binding | [4] |

| Selectivity | >327-fold vs. CDK9 | CDK9 phospho-substrate | In vitro Cellular Assay | [7] |

| Kinome Screen | 7 targets >50% inhibition | 403 Kinase Panel (at 1 µM) | Kinase Panel Screen | [7] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability / Proliferation Assay

This protocol is used to determine the IC₅₀ value of this compound on cancer cell lines.

-

Cell Lines: MCF7 (ER+, CDK4/6i-resistant), OVCAR3 (CCNE1-amplified), SKOV3 (CCNE1 non-amplified).[5][7]

-

Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Drug Treatment: A serial dilution of this compound (e.g., from 0.1 nM to 10 µM) is prepared in culture medium. The medium from the cell plates is replaced with medium containing the various drug concentrations. A vehicle control (e.g., 0.1% DMSO) is included.

-

Incubation: Plates are incubated for a period of 3 to 6 days.[2]

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega) or CCK-8 (MedChemExpress), which measures ATP content or metabolic activity, respectively.[9][10] Luminescence or absorbance is measured using a microplate reader.

-

Data Analysis: The raw data is normalized to the vehicle control. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.

Western Blot for Rb Phosphorylation

This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of Rb.

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. Cell lysates are collected after centrifugation to remove debris.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

The membrane is incubated overnight at 4°C with a primary antibody against phospho-Rb (e.g., Ser807/811).

-

After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

A loading control (e.g., total Rb, β-actin, or GAPDH) is probed on the same membrane to ensure equal loading.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the phospho-Rb signal relative to the total Rb or loading control indicates target engagement by this compound.[5]

Experimental Workflow Diagram

References

- 1. AZD-8421 by AstraZeneca for Human Epidermal Growth Factor Receptor 2 Negative Breast Cancer (HER2- Breast Cancer): Likelihood of Approval [pharmaceutical-technology.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]

- 5. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]

- 6. A first-in-human dose escalation and expansion study to evaluate the safety, and tolerability of this compound alone or in combination in participants with selected advanced or metastatic solid tumors [astrazenecaclinicaltrials.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

AZD8421: A Technical Guide to its Discovery and Chemical Synthesis

This in-depth technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of AZD8421, a potent and highly selective second-generation inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Developed to address acquired resistance to CDK4/6 inhibitors in breast cancer and to treat cancers with high levels of cyclin E (CCNE1) amplification, this compound represents a significant advancement in the field of targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of this compound was driven by the clinical need to overcome resistance to CDK4/6 inhibitors, a common challenge in the treatment of ER-positive breast cancer.[1] CDK2, a serine/threonine kinase, plays a crucial role in the G1/S transition of the cell cycle and is often hyperactivated in CDK4/6 inhibitor-resistant tumors and in cancers with CCNE1 amplification, such as certain ovarian and uterine cancers.[1][2] First-generation CDK2 inhibitors were hampered by poor selectivity, leading to off-target effects and unacceptable toxicity in clinical trials.[1]

AstraZeneca employed a structure-enabled medicinal chemistry approach to discover this compound.[1] Starting from a purine-based scaffold, the research team systematically optimized the molecule to achieve high potency and exceptional selectivity for CDK2 over other cyclin-dependent kinases, particularly the closely related CDK1, as well as CDK4, CDK6, and CDK9.[1][3] X-ray co-crystal structures of this compound bound to CDK2 and the CDK2/Cyclin E complex were instrumental in elucidating the structural basis for its high selectivity.[1] A key interaction was identified between this compound and Lys89, a residue specific to the CDK2 ATP-binding pocket, which is crucial for its selectivity over CDK9.[1]

Chemical Synthesis Pathway

The synthesis of this compound is a five-step process commencing from the commercially available starting material, 6-chloro-2-fluoro-9H-purine.[3] The detailed synthetic route is outlined below.

Synthesis of Intermediate 32

Alkylation of 6-chloro-2-fluoro-9H-purine (31) with iodoethane (B44018) in the presence of potassium carbonate as a base yields 6-chloro-2-fluoro-9-ethyl-9H-purine (32). The reaction proceeds with a 60% yield.[3]

Synthesis of Intermediate 33

A selective nucleophilic aromatic substitution (SNAr) at the C6 position of the purine (B94841) ring is achieved by reacting intermediate 32 with tert-butyl (S)-3-aminopyrrolidine-1-carboxylate. Diisopropylethylamine (DIPEA) is used as a base, affording intermediate 33 in 59% yield.[3]

Synthesis of Intermediate 34

The second SNAr reaction occurs at the C2 position, displacing the fluorine atom with (2R,3S)-3-aminopentan-2-ol. This step results in the formation of intermediate 34 with a 63% yield.[3]

Synthesis of Intermediate 35

The tert-butyloxycarbonyl (BOC) protecting group on the pyrrolidine (B122466) ring of intermediate 34 is removed using hydrochloric acid (HCl) to yield the HCl salt of the amine (35).[3]

Synthesis of this compound (11)

The final step involves the reaction of intermediate 35 with ethylsulfamoyl chloride in the presence of triethylamine (B128534) to form this compound (11). This concluding step has a yield of 53%.[3]

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of CDK2. By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[4] The phosphorylation of Rb is a critical step for the cell to progress from the G1 phase to the S phase of the cell cycle. Inhibition of Rb phosphorylation by this compound leads to cell cycle arrest at the G1/S checkpoint, thereby inhibiting tumor cell proliferation.[4][5] In cells with high levels of CCNE1, where CDK2 activity is often elevated, this inhibition can also induce senescence.[4][5]

Biological Activity and Data

This compound demonstrates potent and selective inhibition of CDK2 in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity vs. CDK2 |

| CDK2 | NanoBRET | 9 | - |

| CDK1 | NanoBRET | >450 | >50-fold |

| CDK4 | NanoBRET | >9000 | >1000-fold |

| CDK6 | NanoBRET | >9000 | >1000-fold |

| CDK9 | Phospho-substrate | >19,200 | >327-fold |

Data sourced from multiple references.[3][4][6]

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 (nM) |

| OVCAR3 (CCNE1 amplified) | Cell Proliferation | 69 |

Data sourced from multiple references.[4][6]

Experimental Protocols

In-Cell NanoBRET Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay that measures the interaction between two proteins in live cells. For this compound, this assay was crucial for determining its binding affinity and selectivity for CDK2.

Principle: The assay utilizes a NanoLuc luciferase-tagged CDK protein (the "donor") and a fluorescently labeled tracer that binds to the same protein (the "acceptor"). When the tracer is bound to the CDK, the energy from the luciferase is transferred to the tracer, resulting in a BRET signal. A test compound, such as this compound, competes with the tracer for binding to the CDK. A decrease in the BRET signal is proportional to the displacement of the tracer by the test compound, allowing for the determination of the compound's potency (IC50).

General Protocol:

-

Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are typically used. Cells are co-transfected with plasmids encoding the NanoLuc-CDK fusion protein and a HaloTag-fused protein (as a control).

-

Cell Plating: Transfected cells are plated in a 96-well or 384-well plate.

-

Compound Addition: A serial dilution of this compound is added to the wells.

-

Tracer and Substrate Addition: The HaloTag ligand (the acceptor) and the NanoLuc substrate are added to the wells.

-

Signal Measurement: The plate is read on a luminometer capable of measuring both the donor (luciferase) and acceptor (fluorescent) emission wavelengths.

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The IC50 value is determined by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.

Clinical Development

This compound has progressed into a Phase I/IIa clinical trial (NCT06188520) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy, both as a monotherapy and in combination with other targeted agents.[1] The trial is focused on patients with ER+/HER2- advanced breast cancer and high-grade serous ovarian cancer.[7]

Conclusion

This compound is a highly potent and selective CDK2 inhibitor discovered through a rigorous structure-based drug design process. Its well-defined chemical synthesis pathway, clear mechanism of action, and strong preclinical data have paved the way for its clinical evaluation. As a next-generation targeted therapy, this compound holds the potential to address significant unmet medical needs in oncology, particularly for patients with cancers that have developed resistance to existing treatments.

References

- 1. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. AZD-8421 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Role of AZD8421 in Cell Cycle G1/S Phase Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] By targeting CDK2, this compound effectively disrupts the G1/S phase transition, leading to cell cycle arrest and inhibition of tumor cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in G1/S phase arrest. It includes a summary of its inhibitory activity, a detailed description of the underlying signaling pathway, and comprehensive protocols for key experimental assays used to characterize its effects. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and cell cycle regulation.

Introduction to this compound

This compound is a next-generation, orally bioavailable small molecule inhibitor that demonstrates high selectivity for CDK2.[3][4] The rationale for developing a selective CDK2 inhibitor stems from the critical role of the CDK2-Cyclin E complex in driving the transition from the G1 to the S phase of the cell cycle.[5][6] Dysregulation of this pathway, often through the amplification of the CCNE1 gene (which encodes Cyclin E1), is a common feature in several cancers, including certain types of breast and ovarian cancer.[2][5] this compound has shown promise in preclinical models of these cancers, both as a monotherapy and in combination with other targeted agents, such as CDK4/6 inhibitors.[2][5]

Mechanism of Action: G1/S Phase Arrest

The primary mechanism by which this compound exerts its anti-proliferative effects is through the induction of G1/S phase cell cycle arrest.[1][2][7] This is achieved by directly inhibiting the kinase activity of CDK2.

The canonical pathway leading to G1/S transition is initiated by the activation of CDK4/6 and CDK2. These kinases phosphorylate the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S phase entry. Upon hyperphosphorylation by CDK4/6 and subsequently CDK2, pRb undergoes a conformational change and releases E2F. The liberated E2F then activates the transcription of target genes, including those encoding for Cyclin E, Cyclin A, and proteins essential for DNA replication, thereby driving the cell into S phase.

This compound, by inhibiting CDK2, prevents the hyperphosphorylation of pRb.[1][2] This maintains pRb in its active, hypophosphorylated state, bound to E2F. Consequently, the transcription of E2F target genes is repressed, and the cell is unable to progress from G1 to S phase, resulting in cell cycle arrest.[7]

Quantitative Data

The following tables summarize the quantitative data available for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| CDK2 | NanoBRET | 9 | - | [1][2] |

| CDK2 | Endogenous Phospho-substrate | 58 | - | [2] |

| Cell Proliferation | - | 69 | OVCAR3 | [1][2] |

| Cell Proliferation | - | 2050 | SKOV3 | [2] |

Table 2: Selectivity Profile of this compound

| Kinase | Selectivity vs. CDK2 | Reference |

| CDK1 | >50-fold | [3] |

| CDK4/6 | >1000-fold | [3] |

| CDK9 | >327-fold | [2] |

Table 3: Representative Cell Cycle Distribution Data Following this compound Treatment (Placeholder Data)

Disclaimer: The following data is representative and intended for illustrative purposes. Specific quantitative data from this compound-treated cells is not publicly available.

| Treatment | Cell Line | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | OVCAR3 | 45% | 35% | 20% |

| This compound (100 nM) | OVCAR3 | 75% | 10% | 15% |

| Vehicle Control | MCF7 | 50% | 30% | 20% |

| This compound (100 nM) | MCF7 | 80% | 8% | 12% |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated G1/S Arrest

Caption: this compound inhibits CDK2/Cyclin E, preventing pRb phosphorylation and G1/S transition.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the in vitro effects of this compound on cancer cell lines.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., OVCAR3, MCF7)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for pRb Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of Retinoblastoma protein (pRb).

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-pRb (Ser807/811), anti-total pRb, anti-E2F1, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for 24 hours.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated pRb to total pRb.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Conclusion

This compound is a highly selective and potent CDK2 inhibitor that effectively induces G1/S phase cell cycle arrest in cancer cells, particularly those with CCNE1 amplification. Its mechanism of action, centered on the inhibition of pRb phosphorylation, has been well-characterized through a variety of in vitro assays. The experimental protocols detailed in this guide provide a robust framework for further investigation into the cellular effects of this compound and other CDK2 inhibitors. The promising preclinical data for this compound underscores the therapeutic potential of targeting the CDK2 pathway in specific cancer contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound (AZD-8421) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Item - Flow cytometry analysis of cell cycle phase distribution of SKOV-3 cells treated with artonin E (8 μg/mL) in a time-dependent manner. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

AZD8421: A Technical Overview of its Selectivity Profile Against Key Cell Cycle Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of cell cycle progression.[1][2][3] The development of selective CDK2 inhibitors has been a significant challenge due to the high degree of homology within the CDK family, particularly with CDK1.[4] Early generation CDK inhibitors often suffered from a lack of selectivity, leading to off-target effects and associated toxicities.[4][5] this compound represents a next-generation inhibitor with a promising selectivity profile, offering the potential for a wider therapeutic window. This document provides a detailed technical guide on the selectivity of this compound against CDK1, CDK4, and CDK6, including quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized using in-cell NanoBRET (Bioluminescence Resonance Energy Transfer) binding assays, which measure the direct engagement of the inhibitor with its target inside living cells.[4][6][7][8] This technology provides a more physiologically relevant assessment of target binding compared to traditional biochemical assays.

The data clearly demonstrates that this compound is a potent inhibitor of CDK2 with an in-cell IC50 of 9 nM.[3][6][9] Its selectivity for CDK2 over other key cell cycle CDKs is substantial.

| Target Kinase | In-Cell NanoBRET IC50 | Fold Selectivity vs. CDK2 |

| CDK2 | 9 nM | 1x |

| CDK1 | >50-fold vs. CDK2 | >50x |

| CDK4 | >1000-fold vs. CDK2 | >1000x |

| CDK6 | >1000-fold vs. CDK2 | >1000x |

Data sourced from in-cell NanoBRET binding assays.[4]

This high degree of selectivity is critical for minimizing off-target effects and is attributed to specific molecular interactions, such as a hydrogen bond with the CDK2-specific residue Lys89.[4][7][8]

Experimental Protocols

The determination of this compound's selectivity profile relies on a combination of advanced cellular and biochemical assays. Below are detailed methodologies for the key experiments cited.

In-Cell NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that quantifies the interaction between a target protein and a small molecule inhibitor in live cells.

Principle: The assay utilizes a CDK protein genetically fused to a NanoLuciferase (NanoLuc) enzyme. A fluorescently labeled tracer that binds to the ATP-binding pocket of the CDK is introduced into the cells. When the tracer is bound to the NanoLuc-CDK fusion protein, the energy from the luciferase reaction is transferred to the fluorescent tracer, resulting in a BRET signal. When an inhibitor like this compound is introduced, it competes with the tracer for binding to the CDK. This displacement of the tracer leads to a decrease in the BRET signal, which is proportional to the inhibitor's binding affinity.

Methodology:

-

Cell Line Engineering: A suitable human cell line is transiently or stably transfected with a plasmid encoding the full-length human CDK of interest (CDK1, CDK2, CDK4, or CDK6) fused to NanoLuciferase.

-

Cell Plating: The engineered cells are seeded into multi-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

-

Tracer Addition: A cell-permeable fluorescent tracer specific for the CDK family is added to the wells.

-

Substrate Addition: A NanoLuc substrate is added to initiate the bioluminescent reaction.

-

Signal Detection: The plate is read on a luminometer capable of detecting both the donor (NanoLuc) and acceptor (tracer) emission wavelengths.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The IC50 value, representing the concentration of this compound that causes a 50% reduction in the BRET signal, is determined by fitting the data to a dose-response curve.

In Vitro Kinase Assay

To complement the in-cell data, traditional in vitro kinase assays are often employed to determine the direct inhibitory effect of a compound on the purified enzyme.

Principle: These assays measure the phosphorylation of a substrate by a purified CDK enzyme in the presence of ATP. The amount of phosphorylation is quantified, and the ability of an inhibitor to reduce this activity is measured.

Methodology:

-

Reaction Setup: Purified, active CDK/cyclin complexes (e.g., CDK1/CycB, CDK2/CycE, CDK4/CycD1, CDK6/CycD3) are incubated with a specific substrate (e.g., a peptide or a protein like Histone H1 or Rb protein) and a source of phosphate (B84403) (ATP, often radiolabeled with ³²P or ³³P).

-

Inhibitor Addition: The reaction is carried out in the presence of varying concentrations of this compound.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: The reaction is stopped, typically by adding EDTA to chelate Mg²⁺, which is essential for kinase activity.

-

Detection: The extent of substrate phosphorylation is measured. If a radiolabeled ATP is used, the phosphorylated substrate is separated (e.g., by SDS-PAGE or binding to a filter) and the radioactivity is quantified. Alternatively, non-radioactive methods using phosphospecific antibodies or luminescence-based ATP detection (e.g., ADP-Glo) can be used.

-

IC50 Determination: The concentration of this compound required to inhibit 50% of the kinase activity is calculated.

Cell Proliferation Assay (e.g., EdU Assay)

To assess the functional consequence of CDK inhibition, cell proliferation assays are performed, often in cancer cell lines that are hypothesized to be sensitive to the inhibitor. For CDK2 inhibitors, cell lines with CCNE1 amplification are of particular interest.[1]

Principle: The EdU (5-ethynyl-2'-deoxyuridine) assay measures DNA synthesis, a hallmark of cell proliferation. EdU is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA. It can then be detected via a click chemistry reaction with a fluorescent azide (B81097).

Methodology:

-

Cell Culture: CCNE1-amplified cancer cell lines (e.g., OVCAR-3) are cultured in multi-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).

-

EdU Labeling: EdU is added to the cell culture medium for a short period (e.g., 2-4 hours) to allow for its incorporation into the DNA of proliferating cells.

-

Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow entry of the detection reagents.

-

Detection: A fluorescent azide is added, which covalently binds to the EdU incorporated in the DNA. A nuclear counterstain (e.g., DAPI) is also used to label all cells.

-

Imaging and Analysis: The cells are imaged using high-content microscopy. The percentage of EdU-positive cells (proliferating cells) relative to the total number of cells is quantified to determine the effect of this compound on cell proliferation and to calculate an IC50 value.

CDK Signaling Pathways in the Cell Cycle

CDK1, CDK2, CDK4, and CDK6 are serine/threonine kinases that, in complex with their cyclin partners, drive the progression of the cell cycle. Their activities are tightly regulated to ensure orderly transitions between different phases of the cell cycle.

// Nodes for cell cycle phases G1 [label="G1 Phase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; S [label="S Phase", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; G2 [label="G2 Phase", shape=ellipse, fillcolor="#4285F4", fontcolor="#202124"]; M [label="M Phase", shape=ellipse, fillcolor="#EA4335", fontcolor="#202124"];

// Nodes for CDK/Cyclin complexes CDK46_CycD [label="CDK4/6-Cyclin D", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2_CycE [label="CDK2-Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2_CycA [label="CDK2-Cyclin A", fillcolor="#34A853", fontcolor="#202124"]; CDK1_CycA [label="CDK1-Cyclin A", fillcolor="#4285F4", fontcolor="#202124"]; CDK1_CycB [label="CDK1-Cyclin B", fillcolor="#4285F4", fontcolor="#202124"];

// Nodes for key substrates and regulators Rb [label="Rb"]; E2F [label="E2F"]; p21_p27 [label="p21/p27", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges representing interactions G1 -> S [label=" G1/S Transition"]; S -> G2; G2 -> M [label=" G2/M Transition"]; M -> G1;

CDK46_CycD -> Rb [label=" phosphorylates"]; CDK2_CycE -> Rb [label=" phosphorylates"]; Rb -> E2F [arrowhead=tee, label=" inhibits"]; E2F -> S [label=" promotes transcription\nfor S-phase entry"];

p21_p27 -> CDK46_CycD [arrowhead=tee, label=" inhibits"]; p21_p27 -> CDK2_CycE [arrowhead=tee, label=" inhibits"];

CDK2_CycE -> S [style=dashed]; CDK2_CycA -> S [style=dashed]; CDK1_CycA -> G2 [style=dashed]; CDK1_CycB -> M [style=dashed];

This compound -> CDK2_CycE [arrowhead=tee, label=" highly selective\ninhibition", color="#EA4335", fontcolor="#EA4335"]; this compound -> CDK2_CycA [arrowhead=tee, color="#EA4335"];

// Grouping for clarity {rank=same; G1; CDK46_CycD; CDK2_CycE} {rank=same; S; CDK2_CycA} {rank=same; G2; CDK1_CycA; CDK1_CycB} {rank=same; M} } Caption: Simplified CDK Signaling Pathway in the Cell Cycle.

-

G1 Phase Progression: In response to mitogenic signals, cyclin D levels rise, leading to the activation of CDK4 and CDK6. The active CDK4/6-cyclin D complexes phosphorylate the Retinoblastoma protein (Rb). This initial phosphorylation of Rb releases it from the E2F transcription factors.

-

G1/S Transition: The release of E2F allows for the transcription of genes required for S-phase entry, including cyclin E. Cyclin E then binds to and activates CDK2. The CDK2-cyclin E complex further phosphorylates Rb, leading to its complete inactivation and a positive feedback loop that robustly drives the cell into S phase. This compound's primary mechanism of action is the highly selective inhibition of this CDK2 activity.

-

S Phase: During the S phase, CDK2 associates with cyclin A to promote DNA replication.

-

G2/M Transition: As the cell progresses into G2, CDK1, in complex with cyclin A and later cyclin B, becomes activated and is essential for the entry into and progression through mitosis (M phase).

The high selectivity of this compound for CDK2 over CDK1, CDK4, and CDK6 suggests that its therapeutic effects will be primarily mediated through the inhibition of the G1/S transition and S-phase progression, with minimal direct impact on the processes controlled by CDK4/6 in early G1 or by CDK1 in mitosis. This focused mechanism of action is anticipated to result in a more favorable safety profile compared to less selective CDK inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 5. ijbs.com [ijbs.com]

- 6. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Pharmacodynamics of AZD8421: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8421 is a potent and highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of the CDK2 pathway is implicated in the pathogenesis of various cancers, and this compound has emerged as a promising therapeutic candidate, particularly in tumors with Cyclin E1 (CCNE1) amplification and those resistant to CDK4/6 inhibitors.[1][2] This document provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data and experimental methodologies to support ongoing research and development efforts.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high affinity and selectivity for CDK2, leading to potent inhibition of downstream signaling, cell cycle arrest, and antitumor activity in preclinical models.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the ATP-binding pocket of CDK2.[2] Its selectivity for CDK2 over other kinases, including the highly homologous CDK1, is a key feature that is anticipated to contribute to a more favorable safety profile compared to less selective CDK inhibitors.[2][3] Inhibition of CDK2 by this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to a G1/S phase cell cycle arrest and induction of senescence.[1]

References

AZD8421: A Technical Guide to its Inhibitory Effect on Retinoblastoma (Rb) Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] By targeting CDK2, this compound effectively prevents the hyperphosphorylation of the Retinoblastoma (Rb) tumor suppressor protein, a critical event for the G1/S phase transition. This inhibition of Rb phosphorylation leads to cell cycle arrest, induction of senescence, and potent anti-proliferative effects in cancer cells, particularly those with amplification of Cyclin E1 (CCNE1).[1][2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on Rb phosphorylation, detailed experimental protocols for its evaluation, and a visual representation of the associated signaling pathways.

Mechanism of Action: Inhibition of the CDK2-Rb Axis

The retinoblastoma protein (Rb) is a key tumor suppressor that governs the G1/S checkpoint of the cell cycle. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication and cell cycle progression. The phosphorylation of Rb by cyclin-dependent kinases, primarily CDK4/6 and subsequently CDK2, leads to its inactivation and the release of E2F, thereby allowing cells to enter the S phase.

This compound exerts its anti-tumor effects by selectively inhibiting CDK2.[1][2][3] This selectivity is crucial, as it minimizes off-target effects that have been a challenge with less selective CDK inhibitors. The inhibition of CDK2 by this compound prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This, in turn, sequesters E2F transcription factors and halts the cell cycle at the G1/S transition, leading to an inhibition of tumor cell proliferation.[1][4]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following table summarizes key quantitative data related to its activity.

| Parameter | Value | Cell Line / System | Comments | Reference(s) |

| CDK2 IC50 | 9 nM | NanoBRET assay | Demonstrates high potency against the primary target. | [2][3] |

| Cell Proliferation IC50 | 69 nM | OVCAR3 (CCNE1 amplified) | Shows potent anti-proliferative effects in a relevant cancer cell line. | [2] |

| Cell Proliferation IC50 | 2.05 µM | SKOV3 (CCNE1 non-amplified) | Highlights the selectivity for cancers with CCNE1 amplification. | [2] |

| Endogenous Phospho-substrate Inhibition | 58 nM | In vitro cellular assays | Correlates with potent inhibition of Rb phosphorylation. | [2] |

| Selectivity over CDK9 | >327-fold | In vitro cellular assays | Indicates high selectivity against other key CDK family members. | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on Rb phosphorylation.

Western Blotting for Phospho-Rb Analysis

This protocol is designed to qualitatively and semi-quantitatively assess the phosphorylation status of Rb in response to this compound treatment.

a. Cell Culture and Treatment:

-

Plate cancer cells (e.g., OVCAR3) at a suitable density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (e.g., DMSO).

b. Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

c. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811). Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Rb as a loading control. An antibody against a housekeeping protein like β-actin or GAPDH should also be used to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

d. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-Rb signal to the total Rb signal and/or the housekeeping protein to determine the relative change in Rb phosphorylation across different treatment conditions.

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to CDK2 in live cells, providing a quantitative measure of target engagement.

a. Cell Preparation:

-

Co-transfect cells (e.g., HEK293) with plasmids expressing CDK2 fused to the NanoLuc® luciferase and a fluorescently labeled tracer that binds to the CDK2 active site.

b. Compound Treatment:

-

Seed the transfected cells into a multi-well plate.

-

Add a serial dilution of this compound to the wells.

c. BRET Measurement:

-

Add the NanoBRET™ substrate to the wells.

-

Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The BRET signal is generated when the tracer is in close proximity to the NanoLuc®-tagged CDK2.

d. Data Analysis:

-

The binding of this compound to CDK2 will displace the fluorescent tracer, leading to a decrease in the BRET signal.

-

Plot the BRET signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.[2]

Visualizing the Pathway and Workflow

Signaling Pathway of this compound Action

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and cell cycle progression.

Experimental Workflow for Assessing Rb Phosphorylation

Caption: Workflow for analyzing this compound's effect on Rb phosphorylation via Western Blot.

References

Beyond CDK2: A Technical Guide to the Molecular Targets of AZD8421

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets of AZD8421, a potent and highly selective CDK2 inhibitor, with a primary focus on its interactions beyond its principal target. This compound has demonstrated significant promise in preclinical studies, particularly for its potential to address resistance to CDK4/6 inhibitors and in cancers with high cyclin E (CCNE1) amplification.[1][2][3][4] Its remarkable selectivity is a key attribute, minimizing the off-target effects that plagued earlier generations of CDK inhibitors.[3][5]

Kinome-Wide Selectivity Profile

This compound exhibits exceptional selectivity across the human kinome. In a comprehensive screening against a panel of 403 kinases, this compound demonstrated significant inhibition (>50% at 1µM) for only seven to ten distinct kinases, all of which belong to the Cyclin-Dependent Kinase (CDK) family.[1][6] This high degree of selectivity underscores the refined design of the molecule, minimizing the potential for off-target toxicities.

Table 1: Kinome Scan Highlights for this compound

| Kinase Panel Size | This compound Concentration | Number of Hits (>50% Inhibition) | Hit Family |

| 403 | 1 µM | 7 | CDK Family |

Data compiled from publicly available abstracts and summaries of preclinical studies.[1] The complete list of inhibited kinases and their precise inhibition values are available in the supplementary materials of the primary publication, "Discovery of this compound: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome."

Selectivity within the CDK Family

While highly potent against CDK2, this compound maintains significant selectivity over other members of the CDK family, which is crucial for a favorable therapeutic window. This selectivity has been quantified using various in-vitro and cell-based assays.

Table 2: Cellular Selectivity of this compound against CDK Family Members

| Target | Assay Type | Metric | Value | Selectivity Fold (vs. CDK2) |

| CDK2 | NanoBRET | IC₅₀ | 9 nM | 1 |

| CDK1 | NanoBRET | IC₅₀ | >50-fold higher than CDK2 | >50 |

| CDK4 | NanoBRET | IC₅₀ | >1000-fold higher than CDK2 | >1000 |

| CDK6 | NanoBRET | IC₅₀ | >1000-fold higher than CDK2 | >1000 |

| CDK9 | Phospho-substrate Assay | IC₅₀ | >19.2 µM | >327 |

This table summarizes data from NanoBRET target engagement and cellular phospho-substrate assays.[1][2]

The high selectivity over CDK1 is particularly noteworthy, as off-target inhibition of CDK1 is often associated with significant toxicity. Furthermore, the pronounced selectivity against CDK4 and CDK6 distinguishes this compound from pan-CDK inhibitors and highlights its potential for use in combination with CDK4/6 inhibitors.[3][7]

Experimental Protocols

The characterization of this compound's selectivity profile relies on robust and specific cellular assays. Below are detailed methodologies for the key experiments cited.

NanoBRET™ Target Engagement Assay for CDK Selectivity

This assay quantitatively measures the binding of this compound to specific CDK targets within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a NanoLuc® luciferase-tagged CDK (donor) and a fluorescently labeled tracer that binds to the CDK's active site (acceptor). Competitive binding of this compound displaces the tracer, leading to a decrease in the BRET signal.

Methodology:

-

Cell Culture and Transfection: Human cells (e.g., HEK293 or MCF7) are cultured in a suitable medium. For the assay, cells are transiently transfected with plasmids encoding the NanoLuc®-CDK fusion protein and its corresponding cyclin partner.

-

Cell Plating: Transfected cells are seeded into 96- or 384-well plates.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the cells.

-

Tracer Addition: A cell-permeable NanoBRET™ tracer is added at a fixed concentration.

-

Incubation: The plates are incubated to allow the system to reach equilibrium.

-

Luminescence Measurement: The NanoLuc® substrate is added, and the donor and acceptor emission signals are measured using a plate reader capable of detecting BRET.

-

Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. The data is then normalized to controls (no inhibitor and no tracer) and fitted to a dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of tracer binding.

Cellular Phospho-Substrate Assay for CDK9 Selectivity

This assay assesses the functional inhibition of CDK9 by measuring the phosphorylation of its downstream substrate, RNA polymerase II (RNAPII).

Principle: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNAPII at serine 2 (pSer2), a critical step for transcriptional elongation. Inhibition of CDK9 by this compound leads to a reduction in pSer2 levels.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., a human cancer cell line) is cultured and treated with a dose range of this compound for a specified period.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phospho-Ser2 of RNAPII. A primary antibody against total RNAPII or a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: The signal is detected using a chemiluminescent substrate and imaged.

-

Data Analysis: The band intensities are quantified, and the ratio of pSer2 to total RNAPII (or the loading control) is calculated. The data is then used to generate a dose-response curve and determine the IC₅₀ for the inhibition of CDK9 activity.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental procedures provide a clearer understanding of this compound's mechanism and evaluation.

Caption: Simplified signaling pathway of CDK2 in cell cycle progression and the inhibitory action of this compound.

Caption: High-level workflow for the NanoBRET target engagement assay.

Conclusion

This compound is a highly selective CDK2 inhibitor with minimal off-target activity across the broader human kinome. Its selectivity is a key differentiating feature, offering the potential for an improved therapeutic index compared to less selective CDK inhibitors. The primary off-target interactions of this compound are confined to other members of the CDK family, and even within this family, it maintains a significant selectivity margin, particularly against CDK1, CDK4, CDK6, and CDK9. The robust preclinical data, generated using precise and validated cellular assays, provides a strong rationale for the continued clinical development of this compound in targeted patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Discovery of this compound: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]

- 7. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]

AZD8421: A Technical Guide to Senescence Induction in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, has emerged as a critical mechanism in tumor suppression. Therapeutic induction of senescence in cancer cells represents a promising anti-cancer strategy. AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition of the cell cycle. This technical guide provides an in-depth overview of the impact of this compound on senescence induction in tumor cells, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-proliferative effects by selectively targeting CDK2. The inhibition of CDK2 leads to a cascade of events culminating in cell cycle arrest and the induction of a senescent phenotype, particularly in tumor cells with amplification of CCNE1, which encodes Cyclin E, a key binding partner and activator of CDK2.[1][2][3]

The primary mechanism involves the retinoblastoma protein (pRb). In proliferating cells, CDK2, in complex with Cyclin E, phosphorylates pRb. This hyperphosphorylation inactivates pRb, causing it to dissociate from the E2F transcription factor. The release of E2F allows for the transcription of genes necessary for S-phase entry and cell cycle progression.

By inhibiting CDK2, this compound prevents the hyperphosphorylation of pRb. Consequently, pRb remains in its active, hypophosphorylated state, bound to E2F. This complex actively represses the transcription of E2F target genes, leading to a robust arrest in the G1 phase of the cell cycle and subsequent entry into a senescent state.[1][2][3]

Quantitative Data Summary

The efficacy of this compound in inhibiting cell proliferation and its selectivity for CDK2 have been quantified in various studies. The following tables summarize the key quantitative data available.

| Parameter | Cell Line | Value | Reference |

| Cell Proliferation IC50 | OVCAR3 (CCNE1 amplified) | 69 nM | [1][2][3] |

| Cell Proliferation IC50 | SKOV3 (CCNE1 non-amplified) | 2.05 µM | [1] |

| Cellular Target Engagement IC50 (CDK2) | - | 9 nM | [3] |

| Endogenous Phospho-substrate Inhibition | - | 58 nM | [1] |

Table 1: In Vitro Efficacy of this compound

| Target Kinase | Selectivity vs. CDK2 | Reference |

| CDK1 | >10-fold | [3] |

| CDK4 | >100-fold | [3] |

| CDK6 | >100-fold | [3] |

| CDK9 | >327-fold | [1] |

Table 2: Selectivity Profile of this compound

Experimental Protocols

The following are detailed methodologies for key experiments to assess this compound-induced senescence in tumor cells.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is a widely used biomarker for senescent cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

-

Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

Protocol:

-

Seed tumor cells in a 6-well plate and treat with desired concentrations of this compound for 72-96 hours. Include a vehicle-treated control.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with Fixation Solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add 1 mL of Staining Solution to each well.

-

Incubate the plates at 37°C in a dry incubator (no CO2) for 12-24 hours, or until a blue color develops in the senescent cells.

-

Observe and capture images using a light microscope.

-

Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells per condition.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the cell cycle distribution and quantify the G1 arrest induced by this compound.

Materials:

-

PBS

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

Protocol:

-

Treat tumor cells with this compound for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Incubate the fixed cells at 4°C for at least 2 hours.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.

Western Blot Analysis of pRb Phosphorylation

This technique is used to assess the phosphorylation status of the retinoblastoma protein.

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated pRb to total pRb.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on senescence.

Caption: this compound-mediated inhibition of CDK2 leads to hypophosphorylation of pRb, G1 arrest, and senescence.

Caption: Workflow for assessing this compound-induced senescence in tumor cells.

Conclusion

This compound is a selective CDK2 inhibitor that effectively induces senescence in tumor cells, particularly those with CCNE1 amplification. Its mechanism of action is centered on the inhibition of pRb phosphorylation, leading to a durable G1 cell cycle arrest. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and leverage the pro-senescence activity of this compound in the development of novel cancer therapies.

References

Methodological & Application

Application Notes and Protocols for AZD8421 In Vitro Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro efficacy of AZD8421, a potent and highly selective inhibitor of Cyclin-dependent Kinase 2 (CDK2), through cell proliferation assays. This compound has shown significant anti-proliferative effects in various cancer cell lines, particularly those with a dependency on CDK2 for cell cycle progression, such as cancers resistant to CDK4/6 inhibitors and those with Cyclin E1 (CCNE1) amplification.[1][2][3]

This document details the protocols for determining the half-maximal inhibitory concentration (IC50) of AZD8241 in relevant cancer cell lines. Additionally, it provides a summary of reported quantitative data and visual diagrams of the associated signaling pathway and experimental workflow.

Data Presentation

The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.

| Cell Line | Cancer Type | Key Characteristics | Assay Type | IC50 (nM) |

| OVCAR3 | Ovarian Cancer | CCNE1 Amplified | EdU Assay | 69 |

| SKOV3 | Ovarian Cancer | CCNE1 Non-Amplified | Not Specified | 2050 |

| MCF-7 | Breast Cancer | ER+, HER2- | EdU Assay | Moderately Potent |

Data compiled from multiple sources.[2][4]

Signaling Pathway

This compound is a selective inhibitor of CDK2, a key regulator of cell cycle progression.[5][6] By inhibiting CDK2, this compound prevents the phosphorylation of the Retinoblastoma protein (pRB).[1][2][3][5] This action blocks the transition from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and an induction of senescence, thereby inhibiting cancer cell proliferation.[1][2][5] This mechanism is particularly relevant in cancers that have developed resistance to CDK4/6 inhibitors or have high levels of Cyclin E (CCNE1).[1]

Caption: this compound inhibits CDK2, preventing pRB phosphorylation and halting the G1/S cell cycle transition.

Experimental Protocols

Two common methods for assessing cell proliferation and viability are the 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay and the MTT assay. The EdU assay directly measures DNA synthesis, while the MTT assay measures metabolic activity as an indicator of cell viability.

Protocol 1: EdU Cell Proliferation Assay

This protocol is adapted from a published study on this compound.[4]

Materials:

-

This compound

-

OVCAR3 or MCF-7 cancer cell lines

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

384-well plates

-

EdU assay kit (e.g., from Thermo Fisher Scientific)

-

Liquid handler (e.g., Echo 555)

-

High-content imaging system (e.g., Acumen)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture OVCAR3 and MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS.[4]

-

Trypsinize and resuspend cells to the appropriate concentration.

-

Seed cells into 384-well plates at a density of 1200 cells/well for OVCAR3 and 800 cells/well for MCF-7 in a volume of 30 µL.[4]

-

Incubate the plates overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

Use a liquid handler to add the test compounds to the wells.

-

Incubate the plates for 48 hours in a humidified incubator.[4]

-

-

EdU Labeling and Detection:

-

On day 2, perform the EdU assay according to the manufacturer's protocol.[4] This typically involves:

-

Incubating the cells with EdU for a few hours to allow for its incorporation into newly synthesized DNA.

-

Fixing and permeabilizing the cells.

-

Performing a "click" reaction to attach a fluorescent probe to the incorporated EdU.

-

Staining the cell nuclei with a DNA dye (e.g., Hoechst).

-

-

-

Data Acquisition and Analysis:

-

Image the plates using a high-content imaging system.

-

Analyze the images to determine the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (nuclei stain).

-

Calculate the IC50 value by plotting the percentage of proliferation against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: MTT Cell Viability Assay

This is a general protocol that can be adapted for use with this compound.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., OVCAR3, SKOV3, MCF-7)

-

Appropriate cell culture medium and supplements

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Incubation:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for the this compound in vitro cell proliferation EdU assay.

References

Application Notes and Protocols: Establishing and Characterizing AZD8421-Resistant Cell Line Models

Introduction

AZD8421 is a potent and highly selective inhibitor of Cyclin-dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), drives the transition from the G1 to the S phase of the cell cycle.[3] By inhibiting CDK2, this compound blocks the phosphorylation of the Retinoblastoma protein (pRB), leading to cell cycle arrest in the G1/S phase, and can induce senescence in cancer cells.[1] This mechanism makes this compound a promising therapeutic agent for cancers with high levels of Cyclin E (CCNE1) expression, such as certain ovarian and uterine cancers, and for treating cancers that have developed resistance to CDK4/6 inhibitors.[3][4][5]

The development of acquired resistance to targeted therapies like this compound is a significant clinical challenge. Establishing in vitro cell line models of this compound resistance is crucial for investigating the molecular mechanisms that drive this resistance.[6][7][8] These models serve as invaluable tools for identifying biomarkers of resistance, evaluating novel combination therapies, and developing strategies to overcome treatment failure.[8][9]

These application notes provide detailed protocols for the generation of this compound-resistant cancer cell lines and their subsequent characterization using a suite of cellular and molecular assays.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

This compound selectively targets CDK2, preventing the G1/S phase transition and halting cell proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]

- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]

- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Resistance Mechanism Analysis | Creative Diagnostics [creative-diagnostics.com]

Application Notes and Protocols for AZD8421 in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] By targeting CDK2, this compound disrupts the phosphorylation of the retinoblastoma protein (pRB), leading to a G1/S phase cell cycle arrest and subsequent cellular senescence.[2] This mechanism of action makes this compound a promising therapeutic agent for cancers characterized by dysregulated cell cycle control, particularly those with amplification or overexpression of Cyclin E (CCNE1). Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including patient-derived xenografts (PDX), which are known to closely recapitulate the heterogeneity and therapeutic response of human tumors.

These application notes provide a comprehensive overview of the in vivo application of this compound in PDX models, with a focus on dosage, administration, and experimental protocols for ovarian and breast cancer models.

Mechanism of Action: The CDK2 Signaling Pathway

This compound exerts its anti-tumor effects by selectively inhibiting the kinase activity of CDK2. In a normal cell cycle, the progression from the G1 to the S phase is tightly controlled by the activity of CDK2 in complex with Cyclin E. This complex phosphorylates the retinoblastoma protein (pRB), causing it to dissociate from the E2F transcription factor. Once released, E2F activates the transcription of genes necessary for DNA replication and S-phase entry. In many cancers, the overexpression of Cyclin E leads to the hyperactivation of CDK2, uncontrolled cell proliferation, and genomic instability. This compound directly counteracts this by inhibiting CDK2, thereby preventing pRB phosphorylation and holding the cell cycle at the G1/S checkpoint.[4]

Quantitative Data: In Vivo Dosage and Efficacy in PDX Models

The following tables summarize the available preclinical data on the dosage and efficacy of this compound in patient-derived xenograft models.

Table 1: this compound Monotherapy in Ovarian Cancer PDX Models

| PDX Model | Dosage | Administration Route | Dosing Schedule | Efficacy | Reference |

| Cyclin E1 Overexpressed Ovarian Cancer (OV0857) | 100 mg/kg | Oral (p.o.) | Twice daily (BID) for 30 days | ~53% Tumor Growth Inhibition (TGI) | [5] |

| Cyclin E1 Overexpressed Ovarian Cancer (OV0857) | 150 mg/kg | Oral (p.o.) | Twice daily (BID) for 30 days | 19% Tumor Regression | [5] |

| CCNE1-amplified Ovarian Cancer (OVCAR-3) | Not Specified | Not Specified | Not Specified | Robust antitumor activity | [5][6] |

| Cyclin E1 Overexpressed Ovarian Cancer (CTG-3718) | Not Specified | Not Specified | Not Specified | Robust antitumor activity | [5] |

Table 2: this compound Combination Therapy in Breast and Ovarian Cancer PDX Models

| PDX Model | This compound Dosage | Combination Agent(s) | Administration Route | Dosing Schedule | Efficacy | Reference |

| CDK4/6i-resistant ER+ Breast Cancer | Not Specified | Palbociclib | Oral (p.o.) | Not Specified | Demonstrated efficacy and PD marker suppression | [6] |

| CCNE1-amplified Ovarian Cancer (OVCAR-3) | Not Specified | Palbociclib | Oral (p.o.) | Not Specified | Regressions observed | [6] |

Experimental Protocols

1. Patient-Derived Xenograft (PDX) Model Establishment

This protocol outlines the general steps for establishing PDX models from fresh patient tumor tissue.

-

1.1. Tumor Tissue Acquisition:

-

Aseptically collect fresh tumor tissue from surgical resections or biopsies under institutional review board-approved protocols.

-

Place the tissue in a sterile collection medium (e.g., DMEM/F-12 with antibiotics and antimycotics) on ice for immediate transport to the laboratory.

-

-

1.2. Tumor Processing:

-

In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove any blood or necrotic tissue.

-

Mechanically mince the tumor into small fragments (approximately 2-3 mm³).

-

-

1.3. Implantation:

-

Anesthetize immunocompromised mice (e.g., NOD/SCID, NSG) using an approved protocol.

-

Make a small incision in the skin on the flank of the mouse.

-

Using forceps, create a subcutaneous pocket and implant a single tumor fragment.

-